molecular formula C6H8S3 B13908816 Thiophene, 2,5-bis(methylthio)- CAS No. 50878-66-5

Thiophene, 2,5-bis(methylthio)-

Cat. No.: B13908816
CAS No.: 50878-66-5
M. Wt: 176.3 g/mol
InChI Key: JXURRPQVGBXPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(methylthio)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The compound 2,5-bis(methylthio)thiophene is notable for its two methylthio groups attached to the 2 and 5 positions of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(methylthio)thiophene typically involves the introduction of methylthio groups to a thiophene ring. One common method is the reaction of thiophene with methylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,5-bis(methylthio)thiophene may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(methylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-bis(methylthio)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(methylthio)thiophene involves its ability to undergo reversible redox processes. This property makes it a suitable candidate for applications in energy storage, where it can function as a cathode material. The compound’s redox activity is attributed to the presence of the methylthio groups, which can donate and accept electrons during electrochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(methylthio)thiophene is unique due to its dual methylthio substituents, which impart distinct redox properties and make it particularly useful in applications requiring reversible electron transfer. This sets it apart from other thiophene derivatives that may not exhibit the same level of redox activity .

Properties

CAS No.

50878-66-5

Molecular Formula

C6H8S3

Molecular Weight

176.3 g/mol

IUPAC Name

2,5-bis(methylsulfanyl)thiophene

InChI

InChI=1S/C6H8S3/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3

InChI Key

JXURRPQVGBXPBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.